REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:17](O)(=[O:20])[CH2:18][OH:19].O>C1C=CC=CC=1>[C:18]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:19])[CH2:17][OH:20]
|
Name
|
|
Quantity
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101 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
325 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
to collect the 30% of water from the aqueous glycolic acid mixture
|
Type
|
CUSTOM
|
Details
|
liberated during the reaction
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The benzene was stripped off on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
A short pass distillation at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |